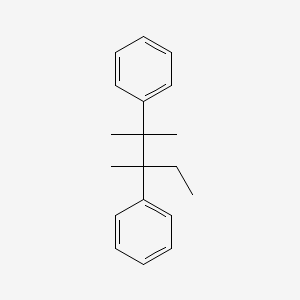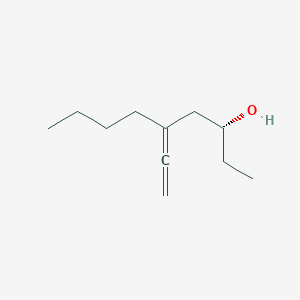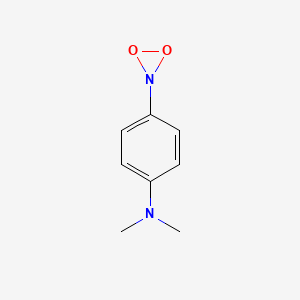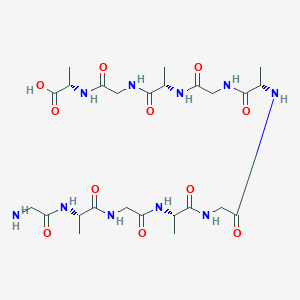
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is a synthetic peptide composed of repeating units of glycine and alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as carbodiimides or uronium salts and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems such as Escherichia coli. The peptide is then extracted and purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Modifying the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or enzymes like proteases.
Oxidation: Reagents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products Formed
Hydrolysis: Yields individual amino acids or smaller peptide fragments.
Oxidation: Produces oxidized amino acids or peptide fragments.
Reduction: Results in reduced peptides with free thiol groups.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the production of biomaterials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-alanine: A simpler dipeptide with similar structural properties.
L-alanyl-glycine: Another dipeptide with reversed amino acid sequence.
L-alanyl-L-alanine: A dipeptide composed of two alanine residues.
Uniqueness
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is unique due to its repeating sequence of glycine and alanine, which imparts distinct structural and functional properties. This repetitive structure can influence the peptide’s stability, solubility, and interaction with other molecules, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
560114-83-2 |
|---|---|
Molekularformel |
C25H42N10O11 |
Molekulargewicht |
658.7 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C25H42N10O11/c1-11(31-16(36)6-26)21(41)27-7-17(37)32-12(2)22(42)28-8-18(38)33-13(3)23(43)29-9-19(39)34-14(4)24(44)30-10-20(40)35-15(5)25(45)46/h11-15H,6-10,26H2,1-5H3,(H,27,41)(H,28,42)(H,29,43)(H,30,44)(H,31,36)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,45,46)/t11-,12-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
SDFSVQLXOOLOCC-YTFOTSKYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



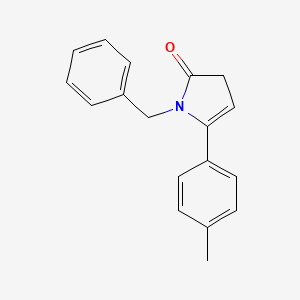
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
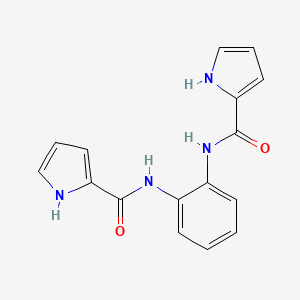
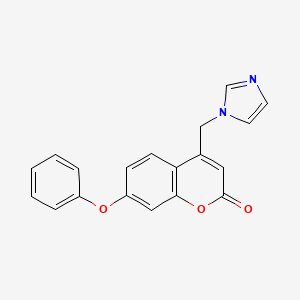
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)


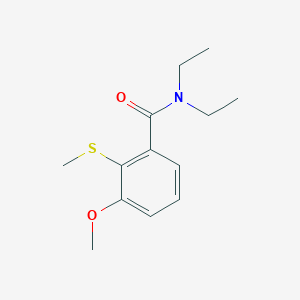
![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
